2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a pyrimidine ring, and a bromofluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the bromofluorophenyl group, and the coupling with the pyrimidine ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromofluorophenyl Group: This step often involves halogenation reactions using reagents like bromine and fluorine sources.
Coupling with Pyrimidine Ring: The final step involves coupling the piperidine derivative with a pyrimidine precursor under conditions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound make it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(3-Bromo-4-chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
- 2-({1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
- 2-({1-[(3-Bromo-4-ethylphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
Uniqueness
The uniqueness of 2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C17H19BrFN3O |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[1-[(3-bromo-4-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
InChI |
InChI=1S/C17H19BrFN3O/c1-12-9-20-17(21-10-12)23-14-4-6-22(7-5-14)11-13-2-3-16(19)15(18)8-13/h2-3,8-10,14H,4-7,11H2,1H3 |
InChI Key |
CBCQFVOQESSFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Origin of Product |
United States |
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